molecular formula C9H9N3O2 B1433474 Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate CAS No. 1289082-52-5

Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No. B1433474
CAS RN: 1289082-52-5
M. Wt: 191.19 g/mol
InChI Key: RVNMQOMPBZHILR-UHFFFAOYSA-N
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Description

“Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate” is a chemical compound with the CAS Number: 1289082-52-5 . It has a molecular weight of 191.19 . The IUPAC name for this compound is "methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate" .


Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The InChI code for “Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate” is "1S/C9H9N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h3-5H,1-2H3" .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It exhibits significant reactivity and multifarious biological activity .


Physical And Chemical Properties Analysis

“Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate” is a solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

“Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate” derivatives have been studied for their antimicrobial properties. For instance, compounds like 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide have shown effectiveness against Staphylococcus aureus at certain concentrations . This suggests potential for the compound to be used in developing new antimicrobial agents.

Antitumor Properties

Imidazo[1,2-a]pyridine derivatives, which are structurally similar to our compound of interest, have been associated with antitumor activities . This opens up avenues for research into the use of “Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate” in cancer therapy, possibly as a chemotherapeutic agent.

Hypoglycemic Effects

Some derivatives have been characterized by their hypoglycemic effects, which could be beneficial in treating conditions like diabetes . Further research could explore the efficacy and safety of “Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate” in managing blood sugar levels.

Antiviral and Antibacterial Applications

The structural analogs of our compound have shown a broad spectrum of biological effects, including antiviral and antibacterial properties . This indicates potential uses in the treatment and prevention of viral and bacterial infections.

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic activities of imidazo[1,2-a]pyridine derivatives suggest that “Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate” could be used in developing new medications for reducing inflammation and pain .

Kinase Inhibition

Pyrrolopyrazine derivatives have been noted for their kinase inhibitory activity, which is crucial in signal transduction pathways within cells . “Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate” could potentially be used in targeted therapies for diseases where kinase activity is dysregulated.

Mechanism of Action

Target of Action

Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic organic compound that has been extensively studied due to its unique chemical and biological properties. It is part of the imidazo[1,2-a]pyridines class, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . .

Mode of Action

. These reactions could potentially influence the interaction of Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate with its targets.

Result of Action

, suggesting that Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate could have diverse effects at the molecular and cellular level.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Imidazo[1,2-a]pyrazine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that “Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate” and related compounds could have potential applications in drug development, particularly in the treatment of diseases like tuberculosis .

properties

IUPAC Name

methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-5-12-4-3-10-7(8(12)11-6)9(13)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNMQOMPBZHILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C(C2=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate

CAS RN

1289082-52-5
Record name methyl 2-methylimidazo[1,2-a]pyrazine-8-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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